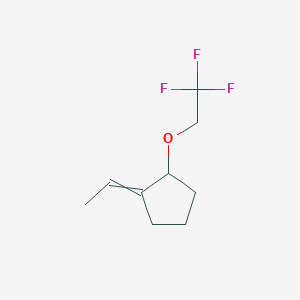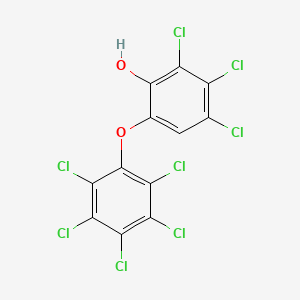![molecular formula C10H8N4O B14362464 10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one CAS No. 91511-15-8](/img/structure/B14362464.png)
10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a quinazoline moiety, with a methyl group at the 10th position.
Méthodes De Préparation
The synthesis of 10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate hydrazide. This intermediate then undergoes cyclization with formic acid to yield the desired triazoloquinazoline compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.
Analyse Des Réactions Chimiques
10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit the activity of histone acetyltransferase PCAF, a key enzyme involved in the regulation of gene expression. This inhibition can lead to the suppression of cancer cell growth and proliferation . Molecular docking studies have provided insights into the binding affinities of these compounds towards their targets, further elucidating their mechanism of action.
Comparaison Avec Des Composés Similaires
10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity and share a similar triazoloquinazoline core structure.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Known for their energetic properties, these compounds are used in the development of explosives and propellants.
1,2,4-Triazolo[3,4-a]quinoxalines: These compounds have been studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other triazoloquinazoline derivatives.
Propriétés
Numéro CAS |
91511-15-8 |
|---|---|
Formule moléculaire |
C10H8N4O |
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
10-methyl-[1,2,4]triazolo[3,4-b]quinazolin-5-one |
InChI |
InChI=1S/C10H8N4O/c1-13-8-5-3-2-4-7(8)9(15)14-6-11-12-10(13)14/h2-6H,1H3 |
Clé InChI |
RVNWFKFPZHKFMC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N3C1=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


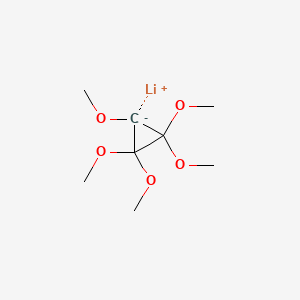
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
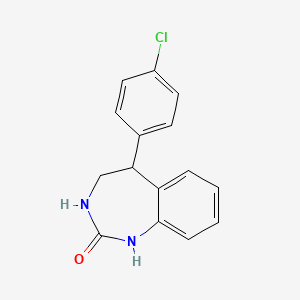
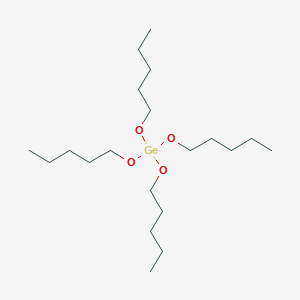
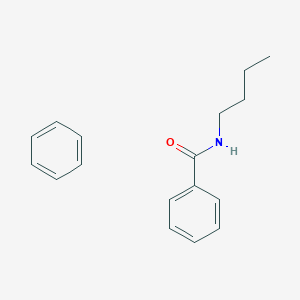
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)

![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
